

physical and chemical characteristics of 2-Acetyloxirane

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2-Acetyloxirane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of **2-Acetyloxirane** (also known as 1-(oxiran-2-yl)ethanone or 3,4-Epoxy-2-butanone). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this bifunctional compound. The guide covers its structural and physicochemical properties, expected spectroscopic characteristics, and key chemical reactions. Standardized experimental protocols for its characterization are also detailed.

Introduction

2-Acetyloxirane is a notable organic compound featuring both an epoxide and a ketone functional group. This unique structural combination imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a compound of interest for potential biological applications. The high ring strain of the epoxide ring and the electrophilicity of the carbonyl group allow for a variety of chemical transformations. Understanding the precise physical and chemical properties of **2-Acetyloxirane** is crucial for its effective utilization in research and development.



Physical and Chemical Characteristics

The following table summarizes the known and predicted physical and chemical properties of **2-Acetyloxirane**.

Property	Value	Source/Method
Molecular Formula	C4H6O2	
Molecular Weight	86.09 g/mol	Calculated
CAS Number	4401-11-0	
Appearance	Likely a colorless liquid	Inferred from similar small organic molecules
Density	1.139 g/cm ³	
Boiling Point	45-46 °C at 30 mmHg	
Flash Point	36 °C	
Refractive Index	1.443	
Topological Polar Surface Area	29.6 Ų	Computed
Hydrogen Bond Acceptor Count	2	Computed
Rotatable Bond Count	1	Computed
XLogP3	-0.4	Computed

Spectroscopic Properties

Detailed experimental spectra for **2-Acetyloxirane** are not widely available in public databases. However, based on its structure, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the three protons on the oxirane ring. The methyl protons would appear as a



singlet, likely in the δ 2.0-2.5 ppm region. The oxirane protons would exhibit a more complex splitting pattern (likely a multiplet) due to their diastereotopic nature and coupling with each other, with chemical shifts expected in the δ 2.5-3.5 ppm range.

• 13C NMR: The carbon NMR spectrum should display four distinct signals. The carbonyl carbon of the acetyl group would have the largest chemical shift, anticipated in the δ 195-210 ppm region. The methyl carbon of the acetyl group would be found upfield, typically in the δ 20-30 ppm range. The two carbons of the epoxide ring are expected to resonate in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Acetyloxirane** would be characterized by strong absorption bands corresponding to its two functional groups:

- C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.
- C-O-C Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring would likely appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 800-950 cm⁻¹ (symmetric, "ring breathing").
- C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 86. Common fragmentation patterns would likely involve:

- α-cleavage: Loss of the acetyl group ([M-43]+) or the methyl group ([M-15]+) are expected to be prominent fragmentation pathways.
- Ring Opening: Fragmentation of the oxirane ring could lead to various smaller charged fragments.

Experimental Protocols

The following are detailed methodologies for the characterization of **2-Acetyloxirane**.



Determination of Physical Properties

- Boiling Point: The boiling point can be determined by distillation. The sample is heated in a
 distillation apparatus, and the temperature at which the liquid and vapor phases are in
 equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus can be used.
- Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).
- Refractive Index: The refractive index is measured using a refractometer, such as an Abbe
 refractometer. A few drops of the sample are placed on the prism, and the refractive index is
 read directly from the instrument's scale. The temperature should be controlled and recorded
 as the refractive index is temperature-dependent.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Prepare a sample by dissolving approximately 5-10 mg of 2-Acetyloxirane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - Process the spectra to obtain chemical shifts, integration (for ¹H), and coupling constants.
- IR Spectroscopy:
 - For a neat liquid sample, place a drop of 2-Acetyloxirane between two salt plates (e.g., NaCl or KBr).
 - Mount the plates in the sample holder of an FT-IR spectrometer.
 - Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
- Mass Spectrometry:



- Introduce a dilute solution of 2-Acetyloxirane into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
- Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
- Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Chemical Reactivity and Pathways

The reactivity of **2-Acetyloxirane** is dominated by the epoxide and ketone functionalities.

Ring-Opening Reactions of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This can occur under both acidic and basic/neutral conditions, often with different regioselectivity.

- Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. The nucleophile typically attacks the more substituted carbon atom.
- Base/Nucleophile-Induced Ring Opening: Strong nucleophiles can directly attack one of the
 epoxide carbons, leading to ring-opening. In this case, the attack generally occurs at the less
 sterically hindered carbon atom.

Figure 1. General signaling pathways for the ring-opening of **2-Acetyloxirane**.

Reactions of the Ketone

The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and reactions at the α -carbon. These reactions are standard for ketones and include:

- Formation of cyanohydrins, imines, and enamines.
- Reduction to a secondary alcohol using reducing agents like sodium borohydride.
- Wittig reaction to form an alkene.



• Aldol condensation under appropriate basic or acidic conditions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of **2-Acetyloxirane**.

Figure 2. Experimental workflow for the characterization of **2-Acetyloxirane**.

Safety and Handling

2-Acetyloxirane should be handled with care in a well-ventilated fume hood. As with many epoxides, it may be a sensitizer and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Acetyloxirane is a versatile chemical entity with a rich reaction chemistry owing to its epoxide and ketone functional groups. This guide provides a foundational understanding of its physical, chemical, and spectroscopic properties, along with standardized experimental procedures for its characterization. Further research into its biological activities and reaction pathways will undoubtedly uncover new applications for this intriguing molecule.

 To cite this document: BenchChem. [physical and chemical characteristics of 2-Acetyloxirane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328778#physical-and-chemical-characteristics-of-2-acetyloxirane]

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